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Compound of Interest

Compound Name: Fmoc-2-methyl-D-phenylalanine

Cat. No.: B557947 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Fmoc-2-
methyl-D-phenylalanine, a key building block in peptide synthesis and drug design. Due to

the limited availability of specific experimental data for this compound, the following sections

present data for the closely related compound, Fmoc-D-phenylalanine. The methyl group at the

2-position of the phenyl ring in Fmoc-2-methyl-D-phenylalanine is expected to introduce

subtle shifts in the spectroscopic data, particularly in the NMR spectra of the aromatic region

and the carbons of the phenyl ring. The data presented here should, therefore, be considered a

close approximation for characterization purposes.

Spectroscopic Data Summary
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for Fmoc-2-methyl-D-phenylalanine, based on

available data for Fmoc-D-phenylalanine.

Table 1: ¹H NMR Data (Approximated)
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Chemical Shift (δ) ppm Multiplicity Assignment

~12.8 br s Carboxylic acid (-COOH)

~7.89 d 2H, Aromatic (Fmoc)

~7.76 t 2H, Aromatic (Fmoc)

~7.42 t 2H, Aromatic (Fmoc)

~7.33 t 2H, Aromatic (Fmoc)

~7.2-7.3 m 4H, Aromatic (Phenylalanine)

~4.3-4.4 m 1H, α-CH

~4.22 t 1H, CH (Fmoc)

~4.15 m 2H, CH₂ (Fmoc)

~3.1-3.2 m 2H, β-CH₂

~2.3 s
3H, -CH₃ (on phenyl ring) -

Expected

Note: Data is based on Fmoc-D-phenylalanine in DMSO-d₆. The presence of the 2-methyl

group is expected to cause splitting and shifting of the phenylalanine aromatic protons and

introduce a new singlet around 2.3 ppm.

Table 2: ¹³C NMR Data (Approximated)
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Chemical Shift (δ) ppm Assignment

~173.5 Carbonyl (-COOH)

~156.1 Carbonyl (Fmoc, -O-CO-N)

~143.9 Aromatic (Fmoc, quaternary)

~141.2 Aromatic (Fmoc, quaternary)

~137.5 Aromatic (Phenylalanine, quaternary)

~136.0
Aromatic (Phenylalanine, 2-position) - Expected

to be quaternary

~129.2 Aromatic (Phenylalanine)

~128.1 Aromatic (Phenylalanine)

~127.6 Aromatic (Fmoc)

~127.1 Aromatic (Fmoc)

~126.3 Aromatic (Phenylalanine)

~125.3 Aromatic (Fmoc)

~120.1 Aromatic (Fmoc)

~66.5 CH₂ (Fmoc)

~56.5 α-CH

~46.7 CH (Fmoc)

~37.5 β-CH₂

~20.0 -CH₃ (on phenyl ring) - Expected

Note: Data is based on Fmoc-D-phenylalanine. The methyl substitution will alter the chemical

shifts of the phenyl ring carbons.

Table 3: IR Spectroscopy Data (Approximated)
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Wavenumber (cm⁻¹) Functional Group Assignment

3300-2500 (broad) O-H stretch (Carboxylic acid)

~3300 N-H stretch (Amide)

~3060 C-H stretch (Aromatic)

~2950 C-H stretch (Aliphatic)

~1710 C=O stretch (Carboxylic acid)

~1690 C=O stretch (Urethane)

~1530 N-H bend (Amide II)

~1450, ~740, ~760 C-H bend (Aromatic)

~1250 C-O stretch

Note: Based on typical values for Fmoc-protected amino acids.

Table 4: Mass Spectrometry Data
m/z Assignment

401.16 [M+H]⁺ (Calculated for C₂₅H₂₃NO₄)

384.16 [M-NH₃+H]⁺

224.09 [Fmoc-NH-CH]⁺

179.08 [Fluorenyl-CH₂]⁺

165.07 [Fluorenyl]⁺

106.07 [CH₃-C₆H₄-CH₂]⁺ (Benzylic fragment)

Note: Fragmentation pattern is predicted based on the structure.

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data. Instrument-specific

parameters may require optimization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of Fmoc-2-methyl-D-phenylalanine in

approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64, depending on concentration.

Relaxation delay: 1-2 seconds.

Spectral width: -2 to 14 ppm.

¹³C NMR Spectroscopy:

Spectrometer: 100 MHz or higher field strength NMR spectrometer.

Parameters:

Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024 or more, as required for adequate signal-to-noise.

Relaxation delay: 2-5 seconds.

Spectral width: 0 to 200 ppm.

Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) is a common and convenient method.

Alternatively, a KBr pellet can be prepared.
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Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR

crystal.

Sample Preparation (KBr): Grind a small amount of the sample with dry KBr powder and

press into a thin pellet.

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Parameters:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Mass Spectrometry (MS)
Method: Electrospray ionization (ESI) is a suitable method for this compound.

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.

Further dilute as necessary for the instrument.

Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is

recommended for accurate mass measurement.

Parameters:

Ionization mode: Positive ion mode is typically used to observe [M+H]⁺.

Mass range: Scan from m/z 100 to 500.

Fragmentation can be induced (MS/MS) to confirm the structure.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the

chemical structure with key fragments.
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Sample Preparation
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General workflow for spectroscopic analysis.
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Fmoc-2-methyl-D-phenylalanine

Key Mass Spectrometry Fragments

C₂₅H₂₃NO₄

MW: 401.45
[M+H]⁺

m/z = 401.16
Ionization (ESI+)

[Fluorenyl-CH₂]⁺
m/z = 179.08

Fragmentation

[CH₃-C₆H₄-CH₂]⁺
m/z = 106.07

Fragmentation

[Fmoc-NH-CH]⁺
m/z = 224.09

Fragmentation
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Chemical structure and key MS fragments.

To cite this document: BenchChem. [Spectroscopic Profile of Fmoc-2-methyl-D-
phenylalanine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b557947#spectroscopic-data-for-fmoc-2-methyl-d-
phenylalanine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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